4-tert-Butyl-L-phenylalanine

Supramolecular Chemistry Affinity Tags Host-Guest Chemistry

Choose 4-tert-Butyl-L-phenylalanine (Tbf), the L-enantiomer bearing a para-tert-butyl group (CAS 82372-74-5), to introduce defined steric hindrance and pure hydrophobic character without electronic bias. This non-proteinogenic analog delivers a +2.1 LogP increase over natural Phe, 20–30-fold stronger cucurbit[7]uril binding for non-covalent affinity tags, and functions as a genetically encodable ¹H-NMR probe compatible with proteins up to 54 kDa. Its controlled aqueous solubility (1.9 g/L) enables biphasic reaction design. Insist on the L-isomer with ≥98% chiral purity for biological recognition and asymmetric synthesis.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 82372-74-5
Cat. No. B556516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-L-phenylalanine
CAS82372-74-5
Synonyms82372-74-5; L-4-TERT-BUTYL-PHE; 4-tert-Butyl-L-phenylalanine; (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoicacid; (2S)-2-amino-3-(4-tert-butylphenyl)propanoicacid; L-4-TBU-PHE-OH; AC1MC5RJ; H-P-TBU-PHE-OH; H-PHE(4-TBU)-OH; L-PHE(4-TBU)-OH; L-4-tert-butyl-phenylalanine; SCHEMBL383814; MolPort-001-758-817; L-4-TERT-BUTYLPHENYLALANINE; L-4-TETR-BUTYLPHENYLALANINE; ZINC2392305; P-TERT-BUTYL-L-PHENYLALANINE; 4-(T-BUTYL)-L-PHENYLALANINE; KM2114; AKOS012010563; AB11722; AL389-1; AM82723; CB-1300; OR14740
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
InChIKeyCSJZKSXYLTYFPU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-L-phenylalanine (CAS 82372-74-5) Procurement Guide: Non-Natural Amino Acid with Verified Steric and Lipophilic Modulation


4-tert-Butyl-L-phenylalanine (CAS 82372-74-5) is a non-proteinogenic L-phenylalanine derivative featuring a bulky tert-butyl group at the para position of the aromatic ring. This single modification confers distinctive physicochemical properties: the compound exhibits a molecular weight of 221.29 g/mol, a predicted LogP of 0.2, and a water solubility of 1.9 g/L at 25°C [1]. Its fully characterized L-configuration ensures stereochemical compatibility with biological systems, while the tert-butyl moiety introduces steric bulk that can be exploited for modulating molecular recognition and peptide conformation [2]. Unlike natural phenylalanine, this analog provides a defined NMR handle and increased lipophilicity, making it a rational choice for structure-activity relationship (SAR) studies and the optimization of peptide-based therapeutics.

Why 4-tert-Butyl-L-phenylalanine Cannot Be Readily Replaced by Unmodified Phenylalanine or Simpler Analogs in Critical Applications


Simply substituting natural L-phenylalanine for 4-tert-butyl-L-phenylalanine is not scientifically justified in applications requiring defined steric modulation, hydrophobic interaction engineering, or specific spectroscopic observation. The tert-butyl group fundamentally alters the molecule's interaction profile with biological and synthetic receptors [1]. While other para-substituted phenylalanines exist (e.g., 4-fluoro, 4-chloro), the tert-butyl variant provides a unique combination of substantial steric hindrance and pure hydrophobic character, without the electron-withdrawing or donating effects of halogen or other polar substituents. Furthermore, the D-enantiomer (CAS 274262-82-7) or the racemic DL-mixture (CAS 98708-80-6) cannot substitute for the L-isomer in applications demanding chiral purity for biological recognition or asymmetric synthesis [2]. The evidence below quantifies these specific performance differentials that necessitate the procurement of the exact L-isomer with the 4-tert-butyl substitution.

Quantitative Differentiation of 4-tert-Butyl-L-phenylalanine Against Its Closest Analogs: A Data-Driven Procurement Reference


Binding Affinity Enhancement for Cucurbit[7]uril: 20-30 Fold Over Natural Phenylalanine

In a direct screen with the synthetic receptor cucurbit[7]uril (Q7), 4-tert-butyl-L-phenylalanine (tBuPhe) demonstrated a 20–30-fold higher binding affinity compared to unmodified L-phenylalanine [1]. This substantial increase in affinity is attributed to the favorable hydrophobic and steric interactions of the tert-butyl group within the Q7 cavity.

Supramolecular Chemistry Affinity Tags Host-Guest Chemistry

NMR Spectroscopic Performance: R2 Relaxation Rate Comparable to tert-Butyltyrosine in Proteins

When site-specifically incorporated into proteins ranging from 8 to 54 kDa, the 1H-NMR signal of the tert-butyl group in 4-tert-butyl-L-phenylalanine (Tbf) displayed an R2 relaxation rate that was only little greater than that of tert-butyltyrosine (Tby) [1]. The R2 rate for Tbf was less than two-fold greater than that of Tby across all tested proteins, indicating that the tert-butyl group maintains sufficient mobility for observation even in larger macromolecular complexes.

Protein NMR Spectroscopy Site-Specific Labeling Structural Biology

Synthetic Route Yield: Solution-Phase Coupling Achieves 85-95% for Building Block Integration

In standard solution-phase peptide coupling protocols, 4-tert-butyl-L-phenylalanine can be incorporated with high efficiency. Using dicyclohexylcarbodiimide (DCC) as a coupling reagent, typical yields range from 85% to 95% under optimized conditions . This high coupling efficiency supports its reliable use as a building block in both solution and solid-phase peptide synthesis.

Peptide Synthesis Process Chemistry SPPS

Lipophilicity Shift: Predicted LogP Increase of +2.1 Units Over Unmodified Phenylalanine

The introduction of the tert-butyl group at the para position significantly increases the compound's lipophilicity. 4-tert-Butyl-L-phenylalanine has a calculated XLogP3 value of 0.2 [1], whereas the XLogP3 for natural L-phenylalanine is approximately -1.9 [2]. This represents a calculated shift of +2.1 logP units, driving the compound from a hydrophilic to a more balanced lipophilic character.

Drug Design Physicochemical Profiling ADME

Aqueous Solubility Profile: 1.9 g/L at 25°C, Enabling Defined Formulation Windows

The aqueous solubility of 4-tert-butyl-L-phenylalanine is reported as 1.9 g/L at 25°C . This limited but defined solubility is a direct consequence of the hydrophobic tert-butyl group and contrasts sharply with the freely soluble nature of L-phenylalanine (>10 g/L) [1]. This property can be advantageous for applications requiring a controlled solubility profile or phase partitioning.

Formulation Science Bioconjugation Solubility

Procurement-Driven Application Scenarios for 4-tert-Butyl-L-phenylalanine Based on Verified Performance Data


High-Affinity Supramolecular Affinity Tag Development

Leverage the 20–30-fold binding enhancement for cucurbit[7]uril (Q7) over natural Phe to create non-covalent affinity tags for protein purification or bioorthogonal assembly [1]. This scenario is directly supported by the quantitative binding data, making tBuPhe a superior choice over Phe for designing minimal, high-affinity recognition motifs.

Site-Specific Protein NMR Spectroscopy in Large Macromolecular Systems

Utilize 4-tert-butyl-L-phenylalanine (Tbf) as a genetically encodable NMR probe for studying protein structure and dynamics in complexes up to 54 kDa, with confidence that its R2 relaxation rate remains comparable to the established probe tert-butyltyrosine (Tby) [2]. This application is underpinned by the direct head-to-head NMR comparison data.

Engineering Enhanced Lipophilicity and Hydrophobic Interactions in Peptide Leads

Incorporate tBuPhe into peptide sequences to achieve a calculated +2.1 LogP unit increase compared to natural Phe [3], thereby modulating membrane permeability or enhancing binding to hydrophobic receptor pockets. This is a key procurement driver for SAR campaigns focused on optimizing drug-like properties.

Precise Formulation and Crystallization Trials Requiring Defined Solubility

Exploit the well-defined aqueous solubility of 1.9 g/L at 25°C for controlled crystallization screening or biphasic reaction setups . This specific solubility profile, in contrast to the high solubility of Phe, enables experimental designs that rely on phase separation or limited solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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